

Technical Support Center: Plasma-Sprayed Titanium Carbide (TiC) Coatings

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Compound of Interest		
Compound Name:	Titanium(IV) carbide	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plasma-sprayed Titanium Carbide (TiC) coatings. The information aims to address common challenges encountered during experimental work, with a focus on reducing coating porosity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the plasma spraying of TiC coatings.

Question: What are the primary causes of high porosity in my plasma-sprayed TiC coating?

Answer: High porosity in plasma-sprayed TiC coatings can stem from several factors related to the spray parameters and feedstock material. Insufficient melting of the TiC particles due to low plasma power or arc current is a primary cause. If the particles are not fully molten upon impact with the substrate, they cannot spread and flatten effectively, leading to the formation of voids. Additionally, an excessively high powder feed rate can overwhelm the plasma jet's ability to melt all the particles, resulting in a porous structure. The spray distance also plays a critical role; if it is too large, particles may begin to solidify before reaching the substrate. Conversely, a distance that is too short may not allow for sufficient particle acceleration and heating. The type and flow rate of the plasma gases (typically Argon and Hydrogen) also significantly influence the plasma jet's temperature and velocity, thereby affecting particle melting and coating density.

Troubleshooting & Optimization





Question: I am observing a significant number of unmelted particles in my TiC coating's microstructure. How can I address this?

Answer: The presence of unmelted particles is a direct indication of insufficient heat transfer to the feedstock powder. To address this, you can try the following:

- Increase Plasma Power/Arc Current: A higher power or current will generate a hotter plasma jet, providing more energy to melt the TiC particles.
- Optimize Gas Flow Rates: Adjusting the ratio of Argon to Hydrogen can alter the plasma's enthalpy and thermal conductivity. Increasing the hydrogen content generally increases the plasma temperature.
- Reduce Powder Feed Rate: A lower feed rate ensures that each particle has a longer residence time within the plasma jet, allowing for more thorough melting.
- Check Feedstock Powder Characteristics: Ensure the particle size distribution of your TiC powder is within the optimal range for your plasma spray system. Very large or irregularly shaped particles may be more difficult to melt completely.

Question: My TiC coating has poor adhesion to the substrate. Could porosity be the cause, and what are the solutions?

Answer: Yes, high porosity can contribute to poor adhesion. A porous interface between the coating and the substrate reduces the effective contact area and can act as a stress concentration point, leading to delamination. To improve adhesion:

- Substrate Preparation: Ensure the substrate surface is properly cleaned and grit-blasted to create a rough profile that promotes mechanical interlocking.
- Bond Coat: Applying a suitable bond coat (e.g., NiCrAlY) before the TiC topcoat can significantly enhance adhesion.
- Optimize Spray Parameters for a Dense Interfacial Layer: The initial spray passes are crucial
 for establishing a strong bond. Use parameters that promote high particle velocity and
 complete melting to create a dense layer at the interface.



 Reduce Porosity: By implementing the strategies to reduce overall porosity, you will also improve the coating's adhesion.

Question: I am trying to use a shrouded plasma spray setup to reduce porosity. What are the key considerations?

Answer: A gas shroud around the plasma jet can effectively shield it from the surrounding atmosphere, which helps in several ways to reduce porosity. The key is that the shroud minimizes the entrainment of ambient air into the plasma jet. This leads to better heating of the particles as the plasma temperature is maintained more effectively. With a shrouded setup, titanium coatings have shown a reduction in porosity from approximately 3.53% down to 2.42%.[1] When using a shrouded system, it is important to optimize the flow of the shroud gas to ensure a stable plasma jet and effective shielding without causing turbulence that could disrupt the particle trajectories.

Frequently Asked Questions (FAQs)

Q1: What is a typical target porosity for a dense plasma-sprayed TiC coating?

A1: While achieving zero porosity is practically impossible with atmospheric plasma spraying, a well-optimized process can produce TiC-based coatings with low porosity levels. For instance, (Ti, Cr)C–33 wt.% Ni coatings have been produced with a porosity of 7–8%.[2] Post-treatment techniques like laser remelting can further reduce this to as low as 0.5-1.0%.

Q2: How does the feedstock powder morphology affect the final coating porosity?

A2: The size, shape, and density of the TiC powder particles are critical. Spherical powders with a narrow particle size distribution tend to flow more uniformly through the plasma jet and melt more consistently, leading to denser coatings. Agglomerated or irregularly shaped powders can have variable flight paths and melting behaviors, which can increase porosity.

Q3: Can post-treatment methods be used to reduce the porosity of an already sprayed TiC coating?

A3: Yes, post-treatment methods are highly effective.



- Heat Treatment: Annealing the coated component in a controlled atmosphere can promote sintering of the coating, which helps to close up pores and densify the microstructure. For Ti-Si-C-Mo coatings, heat treatment at 800 °C and 1100 °C has been shown to heal microcracks and create a denser structure.[3]
- Laser Remelting: This technique uses a high-power laser to melt a thin surface layer of the coating. The rapid solidification of the molten material results in a very dense, non-porous layer. This method can significantly reduce surface-connected porosity.

Q4: What is the influence of hydrogen in the plasma gas mixture on porosity?

A4: Adding hydrogen to the primary plasma gas (typically argon) increases the plasma's enthalpy and thermal conductivity. This results in a hotter and more efficient plasma jet, which can lead to more complete melting of the TiC particles and, consequently, a denser coating with lower porosity. However, excessive hydrogen can also increase the risk of coating oxidation and may affect the stability of the plasma jet.

Data Presentation

Table 1: Influence of Plasma Spray Parameters on Coating Porosity (Qualitative Trends)



Parameter	Effect on Porosity	Rationale
Arc Current / Power	Increasing current/power generally decreases porosity.	Higher energy input leads to more complete particle melting.
Primary Gas Flow Rate (e.g., Argon)	Increasing flow rate can increase porosity.	Higher gas flow can reduce particle dwell time in the plasma jet.
Secondary Gas Flow Rate (e.g., Hydrogen)	Increasing hydrogen flow generally decreases porosity.	Increases plasma enthalpy and heat transfer to particles.
Powder Feed Rate	Increasing feed rate generally increases porosity.	The plasma jet may not have sufficient energy to melt a larger volume of powder.
Spray Distance	An optimal distance exists. Too short or too long a distance can increase porosity.	Too short: incomplete melting. Too long: particle solidification before impact.

Table 2: Quantitative Examples of Process Parameters and Resulting Porosity for Ti-based Coatings



Coating Material	Key Process Parameter(s)	Resulting Porosity (%)	Reference
(Ti, Cr)C-33 wt.% Ni	Electric Arc Power: 27–29 kW	7–8	[2]
Titanium (Shrouded Plasma Spray)	Use of gas shroud	2.42 (vs. 3.53 without shroud)	[1]
Ti-Si-C-Mo (Post-Heat Treatment)	Heat treatment at 800 °C and 1100 °C	Heals micro-cracks and densifies structure	[3]
Generic Plasma Sprayed Coating (Post-Laser Remelting)	Laser Remelting	0.5–1.0	

Experimental Protocols

Protocol 1: Atmospheric Plasma Spraying of Low-Porosity TiC Coatings

This protocol is based on typical parameters for producing dense ceramic coatings.

- Substrate Preparation:
 - Clean the substrate (e.g., stainless steel) with acetone or a similar solvent to remove any grease or contaminants.
 - $\circ\,$ Grit blast the substrate surface with alumina grit to achieve a surface roughness (Ra) of 3- $5~\mu m.$
 - Clean the substrate again with compressed air to remove any residual grit.
- Bond Coat Application (Recommended):
 - $\circ~$ Use a plasma spray system to deposit a NiCrAlY bond coat of approximately 100 μm thickness. This enhances the adhesion of the TiC topcoat.



- TiC Topcoat Spraying Parameters (Starting Point):
 - Plasma Gas (Primary): Argon at a flow rate of 80 L/min.[3]
 - Plasma Gas (Secondary): Hydrogen at a flow rate of 10-15 L/min.
 - Arc Current: 500 A.[3]
 - Voltage: 70 V.[3]
 - Powder Feed Rate: 20-30 g/min .
 - Carrier Gas (Argon): 3-5 L/min.
 - Spray Distance: 100 mm.[3]
 - Substrate Preheating: Preheat the substrate to 150-250°C using the plasma jet without powder feeding.[2]
- Coating Deposition:
 - Mount the substrate on a rotating fixture to ensure uniform coating thickness.
 - Traverse the plasma gun across the substrate at a constant speed.
 - \circ Apply the coating in multiple passes to achieve the desired thickness (e.g., 300-400 μ m). [3]
 - Allow for cooling between passes if necessary to manage thermal stresses.

Protocol 2: Post-Treatment Heat Treatment for Densification

- Furnace Setup:
 - Place the plasma-sprayed TiC coated sample in a vacuum or controlled atmosphere furnace.



- Heating Cycle:
 - Evacuate the furnace to a pressure of 10⁻³ Pa or backfill with an inert gas (e.g., Argon).[3]
 - Heat the sample to the desired temperature (e.g., 800°C or 1100°C) at a controlled rate of 6°C/min.[3]
 - Hold the sample at the peak temperature for 1 hour.[3]
 - Cool the sample down to room temperature inside the furnace.[3]

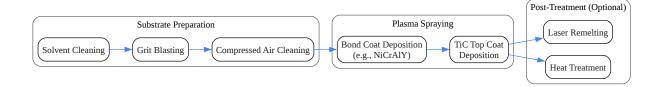
Protocol 3: Post-Treatment Laser Remelting for Surface Sealing

- Laser System Setup:
 - Use a high-power laser such as a CO₂ or Nd:YAG laser.
 - Focus the laser beam to a specific spot size on the coating surface.
- Remelting Parameters (Starting Point):
 - Laser Power: 1-2 kW.
 - Scanning Speed: 50-100 mm/s.
 - Spot Diameter: 1-3 mm.
 - Shielding Gas: Use an inert gas like Argon to prevent oxidation during melting.
 - Track Overlap: Ensure a 30-50% overlap between successive laser tracks to achieve a uniformly remelted surface.
- Process Execution:
 - Mount the coated sample on a computer-controlled X-Y stage.
 - Execute the laser scanning pattern to cover the entire surface of the coating.



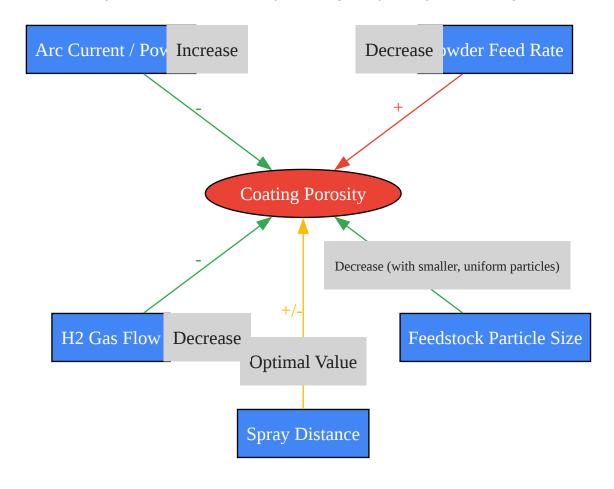
 Monitor the process to ensure a stable melt pool and avoid excessive vaporization of the coating material.

Visualizations



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Experimental workflow for producing low-porosity TiC coatings.





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Key plasma spray parameters influencing TiC coating porosity.

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